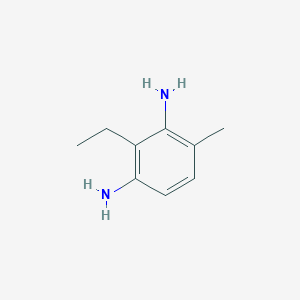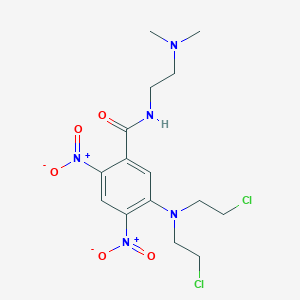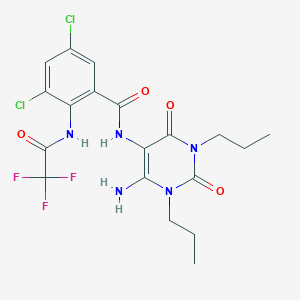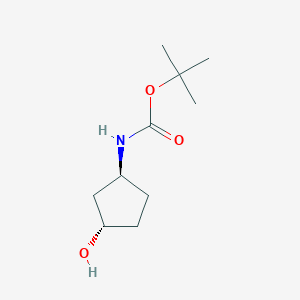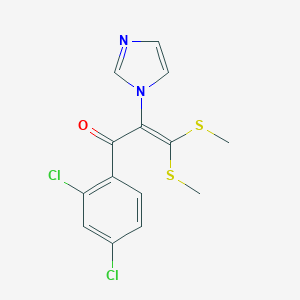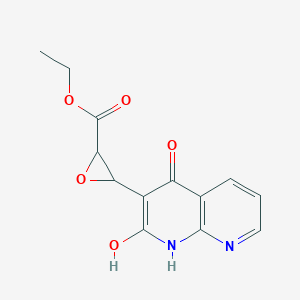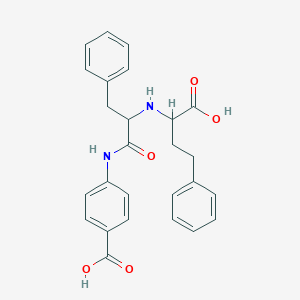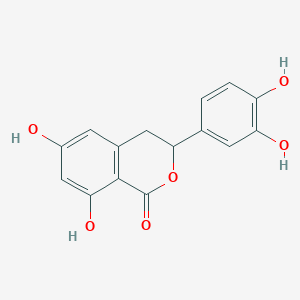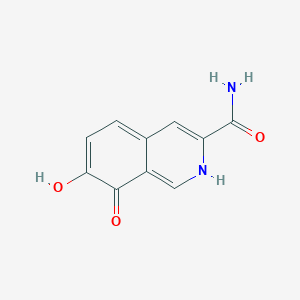
7,8-Dihydroxyisoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydroxyisoquinoline-3-carboxamide, also known as PHCCC, is a synthetic compound that has been extensively studied in recent years for its potential therapeutic applications. It belongs to the class of NMDA receptor positive allosteric modulators and has been shown to enhance synaptic plasticity and improve learning and memory in animal models.
作用機序
7,8-Dihydroxyisoquinoline-3-carboxamide acts as a positive allosteric modulator of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. 7,8-Dihydroxyisoquinoline-3-carboxamide enhances the activity of the NMDA receptor by binding to a specific site on the receptor, which increases the affinity of the receptor for glutamate and prolongs the duration of the receptor activation.
生化学的および生理学的効果
7,8-Dihydroxyisoquinoline-3-carboxamide has been shown to enhance synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is a brain region that is critical for learning and memory. It has also been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 7,8-Dihydroxyisoquinoline-3-carboxamide has neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress, which are implicated in the pathogenesis of neurological disorders.
実験室実験の利点と制限
7,8-Dihydroxyisoquinoline-3-carboxamide has several advantages as a research tool, including its ability to enhance synaptic plasticity and improve cognitive function in animal models. It has also been found to have neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress. However, there are some limitations to using 7,8-Dihydroxyisoquinoline-3-carboxamide in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 7,8-Dihydroxyisoquinoline-3-carboxamide, including its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine its safety and efficacy in humans. Additionally, the development of more potent and selective NMDA receptor positive allosteric modulators may lead to the discovery of new treatments for neurological disorders.
合成法
7,8-Dihydroxyisoquinoline-3-carboxamide can be synthesized using a multi-step process involving the reaction of 3,4-dihydroxybenzaldehyde with 3-aminophthalic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to produce 7,8-Dihydroxyisoquinoline-3-carboxamide.
科学的研究の応用
7,8-Dihydroxyisoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve learning and memory in animal models. 7,8-Dihydroxyisoquinoline-3-carboxamide has also been found to have neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress.
特性
CAS番号 |
146515-43-7 |
|---|---|
製品名 |
7,8-Dihydroxyisoquinoline-3-carboxamide |
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC名 |
7,8-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-3-5-1-2-8(13)9(14)6(5)4-12-7/h1-4,13-14H,(H2,11,15) |
InChIキー |
LNFUYCYNJSQSHC-UHFFFAOYSA-N |
異性体SMILES |
C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)N |
SMILES |
C1=CC(=C(C2=CN=C(C=C21)C(=O)N)O)O |
正規SMILES |
C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)N |
同義語 |
3-Isoquinolinecarboxamide, 7,8-dihydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



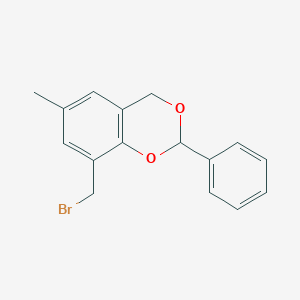
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
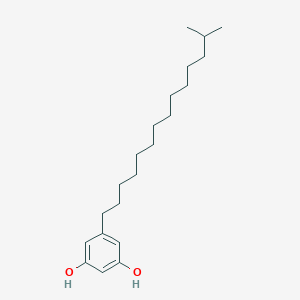
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
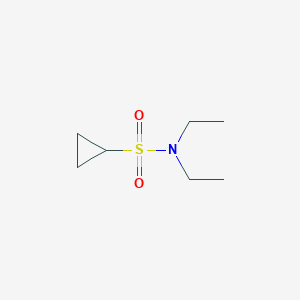
![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
